1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

Physicochemical profiling Permeability Drug design

1-Methylspiro[benzo[d][1,3]oxazine-4,4′-piperidin]-2(1H)-one (CAS 84060-10-6) is a synthetic spirocyclic small molecule (C₁₃H₁₆N₂O₂, MW 232.28 g/mol) belonging to the 3,1-benzoxazine-4,4′-piperidin-2-one class. The spiro junction between the benzoxazine lactam and piperidine rings enforces conformational rigidity, while the N1-methyl group distinguishes it from the parent NH scaffold (CAS 84060-09-3).

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 84060-10-6
Cat. No. B1626518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
CAS84060-10-6
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3(CCNCC3)OC1=O
InChIInChI=1S/C13H16N2O2/c1-15-11-5-3-2-4-10(11)13(17-12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3
InChIKeyLNASWFTUMGUWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one (CAS 84060-10-6): Core Spirocyclic Benzoxazine-Piperidine Scaffold for Antihypertensive and CNS Research


1-Methylspiro[benzo[d][1,3]oxazine-4,4′-piperidin]-2(1H)-one (CAS 84060-10-6) is a synthetic spirocyclic small molecule (C₁₃H₁₆N₂O₂, MW 232.28 g/mol) belonging to the 3,1-benzoxazine-4,4′-piperidin-2-one class . The spiro junction between the benzoxazine lactam and piperidine rings enforces conformational rigidity, while the N1-methyl group distinguishes it from the parent NH scaffold (CAS 84060-09-3) . This compound class is historically associated with antihypertensive activity in spontaneously hypertensive rat (SHR) models and has been explored in CNS-targeted therapeutic programs [1].

Why 1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one Cannot Be Replaced by Common Spirobenzoxazine Analogs in Research Procurement


Despite sharing the spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one core, in-class compounds diverge sharply when substitution position, hydrogen-bond donor (HBD) count, molecular weight, and peripheral functionalization are altered. The N1-methyl substitution on the target compound eliminates the lactam NH HBD present in the parent scaffold (CAS 84060-09-3), directly impacting solubility, permeability, and target binding [1]. Larger 4′-substituted analogs such as RS-504393 (CAS 300816-15-3, MW 417.50) and RS-102895 (MW ~432) carry 5–6 rotatable bonds and additional heterocyclic bulk that change pharmacokinetic profiles and receptor selectivity—RS-504393 is a potent, selective CCR2 antagonist (IC₅₀ = 89 nM), whereas the 1-methyl unsubstituted-piperidine scaffold lacks this defined pharmacology and occupies different chemical space [2]. Generic interchange thus risks mismatched ADME properties, divergent bioactivity, and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one (84060-10-6) vs. Closest Analogs


N1-Methylation Eliminates One Hydrogen-Bond Donor vs. Parent Spirobenzoxazine (CAS 84060-09-3)

The target compound bears an N1-methyl group on the benzoxazine nitrogen, reducing the hydrogen-bond donor (HBD) count from 2 to 1 compared with the parent spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one (CAS 84060-09-3). This single-point modification eliminates the lactam NH as an HBD while preserving four hydrogen-bond acceptors and the zero-rotatable-bond spiro framework . N-methylation of lactam NH is a well-precedented strategy to improve membrane permeability and reduce metabolic N-dealkylation, and the HBD reduction brings the compound into favorable Rule-of-5 space (HBD ≤ 5) with a lower topological polar surface area [1].

Physicochemical profiling Permeability Drug design

Molecular Weight Advantage vs. RS-504393 (CCR2 Antagonist) and RS-102895

At 232.28 g/mol, the target compound is significantly smaller than the pharmacologically characterized spirobenzoxazine CCR2 antagonists RS-504393 (417.50 g/mol) and RS-102895 (~432 g/mol hydrochloride) . It falls within the 'lead-like' MW range (≤350 Da) and the Rule-of-5 compliant space, whereas RS-504393 and RS-102895 exceed the optimal lead MW threshold. The 1-methyl derivative’s lower MW combined with zero rotatable bonds (vs. 5–6 for RS-504393/RS-102895) predicts superior ligand efficiency (LE) if target engagement is established [1].

Lead-like properties Fragment-based screening Oral bioavailability

Free Piperidine NH as a Modular Synthetic Handle vs. 4′-Substituted Analogs

The target compound possesses a secondary amine (NH) on the piperidine ring, unsubstituted at the 4′-position. This provides a nucleophilic handle for rapid, modular diversification via N-alkylation, N-acylation, or N-sulfonylation, enabling systematic structure-activity relationship (SAR) exploration [1]. In contrast, RS-504393 and RS-102895 are already substituted at this position with elaborate aryl-alkyl chains, and the parent spirobenzoxazine (CAS 84060-09-3) lacks the N1-methyl group . The combination of N1-methyl (masked lactam NH) and free piperidine NH is a unique dual-functionalization vector not simultaneously available in the closest analogs.

Medicinal chemistry Parallel synthesis SAR exploration

Antihypertensive Class Affiliation with Favorable Oral Efficacy in SHR Model vs. Non-Spiro Antihypertensives

Compounds within the spiro[4H-3,1-benzoxazine-4,4′-piperidin]-2(1H)-one series, including 1-substituted derivatives, have demonstrated oral antihypertensive activity in the spontaneously hypertensive rat (SHR) model, with mechanism-of-action studies suggesting both central and peripheral contributions [1] [2]. While the specific 1-methyl analog (CAS 84060-10-6) was not individually profiled in the published Clark et al. (1983) paper, the 1-substituted spiro class is claimed to lower blood pressure with oral efficacy comparable to clonidine (an α₂-agonist) when administered intravenously or intraarterially in cats [2]. The 1-methyl substitution is explicitly covered in US Patent 4,349,549 as part of the genus of anti-hypertensive 1-substituted spiro(piperidine-oxobenzoxazine)s [2].

Cardiovascular pharmacology In vivo efficacy SHR model

Absence of 6-Position Substituent Provides a Distinct Electronic and Steric Environment vs. 6-Methyl, 6-Fluoro, and 6-Bromo Analogs

Unlike the 6-methyl (RS-504393 substructure), 6-fluoro (CAS not retrieved), and 6-bromo (CAS 92926-60-8) analogs, the target compound bears no substituent on the benzoxazine aromatic ring . This preserves the native electron density of the fused benzene ring and avoids steric clashes that 6-position substituents may introduce in target binding pockets. The 6-H analog serves as the simplest reference for evaluating the electronic and steric contribution of 6-substituents in SAR studies, and its unsubstituted phenyl ring minimizes CYP450-mediated oxidative metabolism at that position [1].

Electronic effects Metabolic stability Halogen bonding

High-Value Application Scenarios for 1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one (84060-10-6)


Lead-Like Starting Point for CNS Antihypertensive Agent Optimization

With MW 232.28 g/mol, 1 HBD, and zero rotatable bonds, the compound occupies lead-like chemical space and belongs to a spirobenzoxazine class with documented oral antihypertensive efficacy in the SHR model [1]. Medicinal chemistry teams can use the free piperidine NH to install diverse 4′-substituents and explore SAR for blood pressure reduction, leveraging the class's precedent for combined central and peripheral mechanisms [1] [2].

Fragment Library Inclusion for DNA-Encoded Library (DEL) or Affinity-Based Screening

The combination of low MW (232 Da), spiro three-dimensionality, and a single synthetically accessible amine handle makes the compound ideal for fragment-based screening and DEL conjugation [3]. Its N1-methyl group masks an otherwise reactive lactam NH, reducing non-specific binding while preserving the benzoxazine pharmacophore .

Core Scaffold for Parallel Synthesis of Spirobenzoxazine Diversity Sets

The orthogonal reactivity—tertiary N1-methyl lactam vs. secondary piperidine NH—enables chemists to perform selective N-functionalization on the piperidine ring without protecting-group manipulation [2]. This positions the compound as a cost-effective central intermediate for generating diverse 4′-substituted spirobenzoxazine libraries for cardiovascular or CNS screening campaigns [1].

Baseline Reference Compound for 6-Position SAR Studies

The unsubstituted 6-H benzoxazine ring provides the electronic and steric baseline against which 6-methyl, 6-fluoro, and 6-bromo analogs can be quantitatively compared using Hammett σ constants and CYP450 metabolic stability assays [4] . Procurement of the 6-H compound alongside halogenated or alkylated variants enables rigorous, controlled SAR table construction.

Quote Request

Request a Quote for 1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.